Cas no 500-85-6 (Indophenol)

Indophenol 化学的及び物理的性質
名前と識別子
-
- 2,5-Cyclohexadien-1-one,4-[(4-hydroxyphenyl)imino]-
- Indophenol
- 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
- N-(p-Hydroxyphenyl)-p-benzoquinone Monoimine
- [1,4]Benzochinon-mono-(4-hydroxy-phenylimin)
- [1,4]benzoquinone-mono-(4-hydroxy-phenylimine)
- 2,5-Cyclohexadien-1-one,4-[(4-hydroxyphenyl)imino]
- 4-((4-Hydroxyphenyl)imino)-2,5-cyclohexadien-1-one
- Benzochinon-(1.4)-mono-(4-oxy-anil)
- EINECS 207-913-5
- N-(4-Hydroxyphenyl)-p-benzoquinone monoimine
- Phenolindophenol
- CHEBI:50428
- 4-(4-hydroxyphenylimino)cyclohexa-2,5-dienone
- 4-[(4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
- DTXSID2075425
- PD117935
- Benzenoneindophenol
- Q412974
- MFCD00001621
- SCHEMBL35153
- NS00032001
- 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
- 500-85-6
- Indophenol, for microscopy
- CHEMBL3306923
- AKOS015916568
- phenol-indophenol
- FT-0627230
- 4-[(4-Hydroxyphenyl)imino]-2,5-cyclohexadien-1-one #
- BW444H326B
- UNII-BW444H326B
- 4-((4-Hydroxyphenyl)imino)cyclohexa-2,5-dienone
- A827967
- 2,5-Cyclohexadien-1-one, 4-((4-hydroxyphenyl)imino)-
- DB-051727
- Indophenol (8CI)
- 2,5-Cyclohexadien-1-one, 4-(4-hydroxyphenyl)imino-
- DTXCID8040771
- 4-((4-hydroxyphenyl)imino)cyclohexa-2,5-dien-1-one
-
- MDL: MFCD00001621
- インチ: InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H
- InChIKey: RSAZYXZUJROYKR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)N=C2C=CC(=O)C=C2
計算された属性
- せいみつぶんしりょう: 199.06300
- どういたいしつりょう: 199.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: >300 °C (lit.)
- ようかいど: Solubility Insoluble in water; soluble in ethanol
- PSA: 49.66000
- LogP: 2.15980
- 酸性度係数(pKa): 8.1, 9.4, 10.6(at 25℃)
- 最大波長(λmax): 602nm
- 酸塩基指示剤の変色ph値範囲: Red (6.3) to blue (12.3)
- ようかいせい: 未確定
Indophenol セキュリティ情報
Indophenol 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Indophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-215172-1 g |
Indophenol, |
500-85-6 | 1g |
¥699.00 | 2023-07-10 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028425-1g |
Indophenol |
500-85-6 | - | 1g |
¥1200 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TN939-200mg |
Indophenol |
500-85-6 | 200mg |
¥314.0 | 2022-02-28 | ||
1PlusChem | 1P00DF5R-1g |
INDOPHENOL |
500-85-6 | 1g |
$163.00 | 2024-05-01 | ||
abcr | AB154639-25 g |
Indophenol |
500-85-6 | 25g |
€528.60 | 2023-05-08 | ||
TRC | I644200-100mg |
Indophenol |
500-85-6 | 100mg |
$207.00 | 2023-05-18 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DI6243-1g |
Indophenol |
500-85-6 | 1g |
¥1220元 | 2023-09-15 | ||
eNovation Chemicals LLC | D963420-1g |
INDOPHENOL |
500-85-6 | N/A | 1g |
$195 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I914870-5g |
Indophenol |
500-85-6 | 95% | 5g |
2,520.00 | 2021-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215172A-5g |
Indophenol, |
500-85-6 | 5g |
¥2670.00 | 2023-09-05 |
Indophenol 関連文献
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1. The aerobic oxidation of leuco phenol indophenolsJ. H. Baxendale,S. Lewin Trans. Faraday Soc. 1946 42 126
-
Qing Han,Haimiao Jiao,Lunqiao Xiong,Junwang Tang Mater. Adv. 2021 2 564
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Andrew J. Ingram,Cornelia L. Boeser,Richard N. Zare Chem. Sci. 2016 7 39
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Sai Sun,Xiaoxuan Yang,Siqi Li,Xinyu Chen,Ke Li,Jiaqi Lv,Wenwen Wang,Dongming Cheng,Yong-Hui Wang,Hong-Ying Zang Catal. Sci. Technol. 2021 11 2589
-
5. 621. N-arylglycosylaminesS. Bayne,W. H. Holms J. Chem. Soc. 1952 3247
-
D. R. Davis,A. G. Fogg,D. Thorburn Burns,J. S. Wragg Analyst 1974 99 12
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7. The berthelot or indophenol reaction and its use in the analytical chemistry of nitrogen. A reviewPhillip L. Searle Analyst 1984 109 549
-
Wang Yingshu,Wang Hong,Tang Yixin,Shu Yu,Zhao Suying,Hong Lu,Xu Zhenqi React. Chem. Eng. 2023 8 2011
-
Yi-Han Wang,Ji-Hong Dong,Zhenquan Tan,Xiao-Feng Wang,Xue-Zhi Song J. Mater. Chem. A 2023 11 11048
-
10. Glucose oxidation assisted ammonia production via electrochemical dinitrogen reduction over CoWO4Akansha Chaturvedi,Divyani Gupta,Sukhjot Kaur,Kalpana Garg,Tharamani C. Nagaiah J. Mater. Chem. A 2023 11 18280
Indophenolに関する追加情報
Indophenol (CAS No. 500-85-6): An Overview of Its Properties, Applications, and Recent Research
Indophenol (CAS No. 500-85-6) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. This aromatic compound, also known as 3-indolylphenol or indole-3-phenol, is characterized by its unique molecular structure, which consists of an indole ring and a phenolic group. The combination of these functional groups endows Indophenol with a variety of chemical and biological properties that make it a valuable compound in both academic research and industrial applications.
The molecular formula of Indophenol is C12H11NO2, and its molecular weight is approximately 197.22 g/mol. The compound is typically a white to light yellow crystalline solid at room temperature, with a melting point ranging from 187 to 190°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These physical properties make Indophenol suitable for various analytical and preparative techniques.
In the realm of chemical synthesis, Indophenol serves as an important intermediate in the production of dyes, pigments, and pharmaceuticals. Its phenolic group can undergo various reactions, including esterification, etherification, and oxidation, making it a valuable building block for the synthesis of more complex molecules. Additionally, the indole ring provides a platform for the introduction of functional groups that can modulate the biological activity of the final product.
In biological research, Indophenol has gained attention for its potential therapeutic applications. Recent studies have explored its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes Indophenol a promising candidate for the development of antioxidants that can be used to combat oxidative stress-related diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the antioxidant activity of Indophenol derivatives. The researchers found that certain derivatives exhibited potent antioxidant activity in vitro, as measured by their ability to inhibit lipid peroxidation in cell cultures. These findings suggest that Indophenol-based compounds could be developed into novel therapeutic agents for the treatment of oxidative stress-related conditions.
Beyond its antioxidant properties, Indophenol has also been studied for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammation have significant therapeutic value. A study published in the Journal of Inflammation Research in 2021 evaluated the anti-inflammatory activity of Indophenol in an animal model of inflammatory bowel disease (IBD). The results showed that treatment with Indophenol significantly reduced inflammation markers and improved intestinal health in the treated animals.
The potential anticancer properties of Indophenol have also been explored in recent research. A study published in Cancer Letters in 2023 investigated the effects of Indophenol on human colorectal cancer cells. The researchers found that treatment with Indophenol led to significant inhibition of cell proliferation and induction of apoptosis (programmed cell death). These findings suggest that Indophenol-based compounds could be developed into novel anticancer agents for the treatment of colorectal cancer.
In addition to its therapeutic applications, Indophenol strong > has been used as a reagent in various analytical techniques. Its strong absorbance at specific wavelengths makes it useful as a chromogenic agent in colorimetric assays. For example, it has been used to detect trace amounts of hydrogen peroxide in biological samples, which is important for monitoring oxidative stress levels in cells and tissues.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Recent studies have investigated the biodegradability and ecotoxicity of < strong > Indophenol strong > . A study published in Environmental Science & Technology in 2022 found that under aerobic conditions, Indophenol was readily biodegraded by microorganisms present in soil and water environments. This suggests that Indophenol has a relatively low environmental impact when released into natural systems.
In conclusion, Indophenol (CAS No. 500-85-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and medicine. Its unique molecular structure endows it with valuable chemical properties and biological activities that make it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new potential uses for Indophenol , further highlighting its importance as a versatile compound in both academic research and industrial settings.
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